2-(Benzylthio)-5-methoxypyridine
Description
2-(Benzylthio)-5-methoxypyridine is a pyridine derivative featuring a benzylthio (-S-CH₂C₆H₅) group at the 2-position and a methoxy (-OCH₃) group at the 5-position.
Properties
Molecular Formula |
C13H13NOS |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-methoxypyridine |
InChI |
InChI=1S/C13H13NOS/c1-15-12-7-8-13(14-9-12)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
HZHXEBCOTYYEFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key differences between 2-(Benzylthio)-5-methoxypyridine and structurally related compounds, based on substituent effects, synthesis, and biological activity:
Key Observations :
Substituent Effects: Benzylthio vs. Methylthio: The benzylthio group in the target compound introduces greater steric bulk compared to methylthio (as in 2-fluoro-5-(methylthio)pyridine), which may reduce solubility but enhance binding affinity in hydrophobic environments . Methoxy vs.
Synthetic Accessibility :
- Analogues like 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines are synthesized via multicomponent reactions involving aldehydes and S-benzylisothiourea, achieving yields >80% . Similar methods may apply to this compound by substituting 5-methoxy pyridine precursors.
Biological Activity :
- Benzylthio-containing pyrimidines (e.g., compound 6m in ) exhibit potent antibacterial activity against S. aureus and E. coli (MIC: 8–16 µg/mL), suggesting that the benzylthio moiety may enhance membrane penetration or target binding. Pyridine derivatives with analogous groups warrant similar investigation.
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